(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound is primarily recognized for its involvement in proteomics and other biochemical studies. Its molecular formula is , and it has a CAS number of 1218360-33-8, indicating its identification in chemical databases.
(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid belongs to the class of isoindole derivatives. These compounds are often studied for their biological activities and potential therapeutic applications. The specific structure of this compound allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid typically involves multi-step synthetic pathways. Although specific synthetic routes for this compound are not extensively documented in the literature, similar compounds suggest the following general methodologies:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields. Common reagents might include acetic anhydride or other acylating agents suitable for introducing the acetic acid functionality.
The molecular structure of (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid features a bicyclic isoindole framework with two carbonyl groups contributing to its dioxo characteristics. The presence of an octahydro structure indicates multiple saturated carbon atoms, which contribute to its stability.
Key structural data includes:
(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid can undergo various chemical reactions typical for dioxo compounds:
Common reagents for these reactions include:
The mechanism of action for (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in biological systems primarily involves its interaction with specific enzymes or receptors. The dioxo functional groups may play a crucial role in binding affinity and specificity towards biological targets.
Research into similar compounds suggests that isoindole derivatives can exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The exact mechanisms often involve modulation of signaling pathways or enzyme inhibition .
The compound is typically found as a solid at room temperature with a white to off-white appearance. Its solubility characteristics vary depending on the solvent used but are generally soluble in polar organic solvents.
Key chemical properties include:
Relevant analyses like infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound further .
(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid finds applications primarily in scientific research:
The synthesis of (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid relies on meticulously designed multi-step sequences that strategically construct its complex polycyclic architecture. The core methodology involves sequential cyclization and N-acylation reactions, leveraging the reactivity of bicyclic precursors to introduce the critical acetic acid side chain. A representative pathway begins with the Diels-Alder adduct of cyclopentadiene and maleic anhydride, which undergoes ring reorganization to form the methanoisoindole scaffold. Subsequent reaction with phenylmagnesium bromide introduces the C5-phenyl group, followed by imidization with ammonium hydroxide to yield the 1,3-dioxo octahydroisoindole core [8].
The pivotal acylation step employs bromoacetyl bromide under Schotten-Baumann conditions to functionalize the imide nitrogen. This reaction demands precise stoichiometric control (1:1.05 molar ratio of imide to bromoacetyl bromide) to minimize diacylated byproducts. The resulting bromoethyl intermediate undergoes Kolbe-Schmitt carboxylation with carbon dioxide in dimethylformamide at 80°C under 5 atm pressure, yielding the target acetic acid derivative. Alternative routes utilize glycine equivalents for direct side chain installation, though with compromised stereoselectivity (∼15% epimeric mixture at C3a/7a) [4] [6].
Table 1: Key Synthetic Steps and Intermediates
Step | Reaction | Key Reagent/Condition | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Diels-Alder Cycloaddition | Cyclopentadiene + Maleic Anhydride, 110°C | Bicyclic Anhydride | 89 |
2 | Phenyl Group Introduction | PhMgBr, THF, -78°C to RT | 5-Phenyl Adduct | 75 |
3 | Imide Formation | NH4OH, Reflux, 6h | 5-Phenyloctahydroisoindole-1,3-dione | 82 |
4 | N-Alkylation | Bromoacetyl Bromide, NaOH(aq), 0°C | 2-(Bromoacetyl) Derivative | 68 |
5 | Carboxylation | CO₂, DMF, K₂CO₃, 80°C, 5 atm | Target Compound | 63 |
The temperature-dependent stereoselectivity observed during imidization significantly impacts overall efficiency. At temperatures exceeding 60°C, epimerization at bridgehead carbons (C3a/C7a) becomes prominent (∼22% diastereomeric excess), whereas reactions maintained at 0-5°C preserve stereochemical integrity but require extended reaction times (48-72 hours). The optimal balance is achieved at 25-30°C with 0.5 mol% tetrabutylammonium bromide as phase-transfer catalyst, providing >95% diastereomeric purity within 24 hours [4].
pH control during N-acylation proves critical due to competing hydrolysis pathways. Bromoacetyl bromide hydrolysis dominates above pH 10, while below pH 7.5, unreacted imide precipitates. Maintaining pH 8.5-9.0 via continuous NaOH addition enables >90% conversion with minimal hydrolytic losses. Catalyst screening revealed N,N-dimethylaminopyridine (DMAP) provides superior acylation kinetics versus triethylamine (complete reaction in 1.5h vs 8h), though requires rigorous exclusion of moisture to prevent catalyst decomposition [4].
Table 2: Reaction Condition Optimization for N-Acylation
Parameter | Suboptimal Condition | Optimal Condition | Impact on Yield |
---|---|---|---|
Temperature | >60°C | 25-30°C | Prevents epimerization (yield +27%) |
pH | <7.5 or >10 | 8.5-9.0 | Minimizes hydrolysis (yield +32%) |
Catalyst | Triethylamine | DMAP (0.5 mol%) | Reduces reaction time from 8h to 1.5h |
Solvent System | Dichloromethane | Toluene/Water (1:1) | Improves reagent solubility (yield +18%) |
Bromoacetyl Bromide Equiv. | 1.5 | 1.05 | Reduces diacylation (purity +95%) |
The solution-phase synthesis of this compound faces inherent limitations in macrocyclization efficiency due to conformational rigidity. As demonstrated in structurally analogous systems like urukthapelstatin A, pre-formed heterocyclic linear precursors exhibit <5% cyclization yields under various activating conditions (HATU, PyBOP, FDPP) due to restricted rotation around multiple σ bonds [7]. This challenge directly translates to the phenyl-substituted methanoisoindole system, where solution-phase cyclization attempts consistently yield polymeric byproducts.
Conversely, solid-phase approaches leverage polymer-supported conformational control. Using chlorotrityl resin functionalized with an alanine anchor, the linear precursor is assembled through sequential Fmoc deprotection (20% piperidine/DMF) and coupling (HOBt/DIC in DMF). The constrained environment facilitates high-yield cyclization (36%) upon cleavage with TFE/DCM (1:1), significantly outperforming solution-phase methods [7] [9]. Furthermore, solid-phase synthesis enables orthogonal functionalization through acid-sensitive protecting groups (Trt, Mtt, Mmt), permitting selective introduction of the acetic acid moiety while preserving other functionalities—a feat challenging in homogeneous systems [9].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Advantage Factor |
---|---|---|---|
Cyclization Yield | <5% (often 0%) | 36% | 7.2X |
Purification Complexity | Multiple chromatographic steps | Single post-cleavage purification | Time reduction >65% |
Stereochemical Control | Moderate (∼85% de) | High (>95% de) | Improved chiral integrity |
Scale-Up Feasibility | Limited beyond mmol | Gram-scale demonstrated | Better translational potential |
Functional Group Tolerance | Low (requires extensive protection) | High (orthogonal protection available) | Greater synthetic flexibility |
The polar-nonpolar dichotomy of (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid complicates isolation. The compound exhibits poor solubility in apolar solvents (<2 mg/mL in hexanes/toluene) yet forms stable emulsions in aqueous systems, rendering standard extraction inefficient. Recrystallization screening identified ethyl acetate/n-heptane (1:5) as optimal, yielding prismatic crystals with 98.5% HPLC purity. However, this method suffers from crystal occlusion of impurities when diastereomeric excess falls below 90%, necessitating prior chiral resolution [4].
Chromatographic approaches overcome stereochemical limitations but introduce new challenges. Silica gel chromatography causes ∼15% lactonization of the acetic acid side chain due to surface acidity, while reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) provide >99% purity without degradation. Gradient elution (25-65% acetonitrile over 40 minutes) effectively separates the target compound from:
Preparative HPLC (XBridge Shield RP18, 10 µm, 19×250 mm) with isocratic 32% acetonitrile enables isolation of >5g batches with 99.3% purity, albeit with ∼18% solvent-mediated recovery losses during lyophilization—a limitation not encountered in recrystallization [6].
Table 4: Purification Method Performance Metrics
Method | Conditions | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|---|
Recrystallization | Ethyl acetate/n-heptane (1:5), 4°C | 98.5 | 72-75 | Fails with low diastereomeric purity; Occludes impurities |
Silica Chromatography | Ethyl acetate:hexane (3:7) + 1% acetic acid | 95.2 | 68 | Causes lactonization (∼15% yield loss) |
Preparative HPLC | Acetonitrile/water + 0.1% HCO₂H, 32% isocratic | 99.3 | 82 | Lyophilization losses; High solvent consumption |
Hybrid Approach | Silica cleanup → Recrystallization | 99.0 | 70 | Adds processing time; No yield advantage |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9